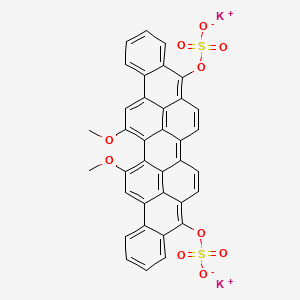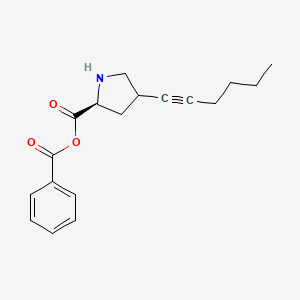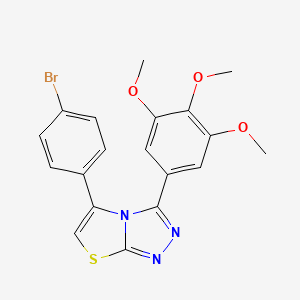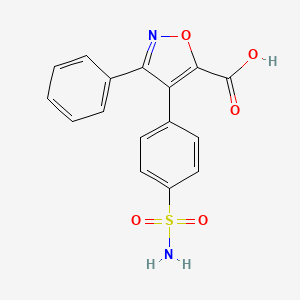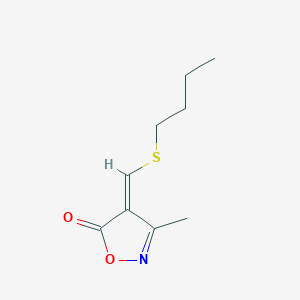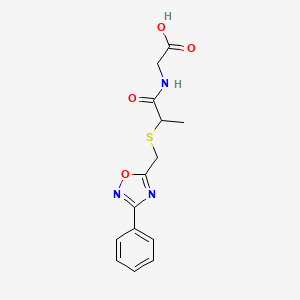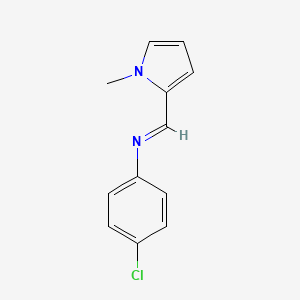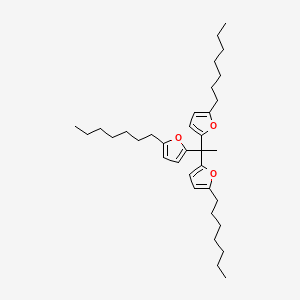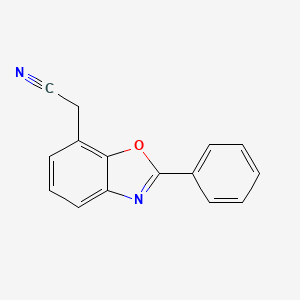
(2-Phenyl-1,3-benzoxazol-7-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylbenzo[d]oxazol-7-yl)acetonitrile is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 2-(2-Phenylbenzo[d]oxazol-7-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with benzonitrile in the presence of a dehydrating agent to form the benzoxazole ring. The resulting intermediate is then reacted with a suitable acetonitrile derivative to introduce the acetonitrile group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
2-(2-Phenylbenzo[d]oxazol-7-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
2-(2-Phenylbenzo[d]oxazol-7-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Phenylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
2-(2-Phenylbenzo[d]oxazol-7-yl)acetonitrile can be compared with other benzoxazole derivatives, such as:
2-Phenylbenzo[d]thiazole: This compound is structurally similar but contains a sulfur atom instead of an oxygen atom in the benzoxazole ring.
2-(2-Phenylbenzo[d]oxazol-7-yl)boronic acid: This derivative contains a boronic acid group and is used in organic synthesis and material science.
The uniqueness of 2-(2-Phenylbenzo[d]oxazol-7-yl)acetonitrile lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Propriétés
Numéro CAS |
125421-44-5 |
|---|---|
Formule moléculaire |
C15H10N2O |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2-(2-phenyl-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C15H10N2O/c16-10-9-11-7-4-8-13-14(11)18-15(17-13)12-5-2-1-3-6-12/h1-8H,9H2 |
Clé InChI |
ANUMNTJFNFULDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


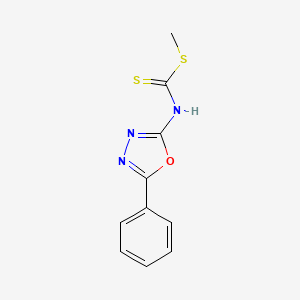

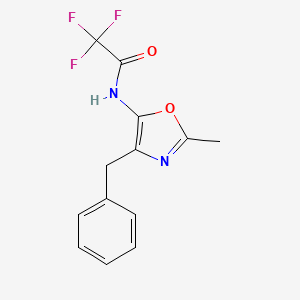

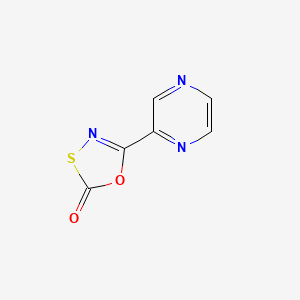
![4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline](/img/structure/B15210915.png)
